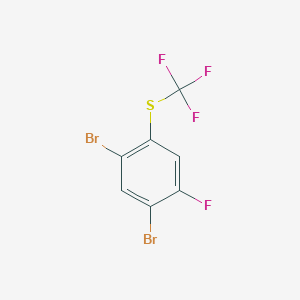

1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene is an organofluorine compound with the molecular formula C7H2Br2F4S. It is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the reaction of 1,5-dibromo-2-fluorobenzene with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove halogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene

- 1,3-Dibromo-5-fluorobenzene

- 1,4-Dibromo-2-fluorobenzene

Uniqueness

1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethylthio group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in synthetic chemistry and material science .

Biological Activity

1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene, with the CAS number 1807182-86-0, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound's structure includes multiple halogen substituents, which can significantly influence its reactivity and biological interactions.

The molecular formula of this compound is C7H2Br2F4S, with a molecular weight of 353.96 g/mol. The predicted boiling point is approximately 196.2 °C, and it has a density of about 2.11 g/cm³ . These properties suggest that the compound may exhibit stability under various conditions, which is essential for its biological evaluation.

Biological Activity Overview

The biological activity of halogenated compounds often correlates with their ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group and bromine substituents in this compound can enhance lipophilicity and alter electronic properties, potentially leading to significant biological effects.

Cytotoxicity and Anticancer Potential

A study examining the cytotoxic effects of related compounds suggests that halogenated benzenes can inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells . The structure of this compound may confer similar properties, making it a candidate for further investigation in cancer therapeutics.

Case Studies

While specific case studies focusing solely on this compound are scarce, research on structurally similar compounds provides insight into its potential applications:

- Topoisomerase Inhibition : Compounds with similar structures have shown significant activity against topoisomerase I, leading to cytotoxic effects in human tumor cell lines. This suggests that this compound could possess comparable activity .

- Fluorinated Compounds in Environmental Studies : Research indicates that fluorinated organics can act as environmental contaminants but also exhibit biological activity. The trifluoromethyl group in this compound may influence its environmental persistence and biological interactions .

Research Findings

Recent investigations into the biological activities of halogenated compounds highlight several key findings relevant to this compound:

- Inhibition Studies : Similar compounds have been shown to inhibit enzymes critical for microbial growth and cancer cell proliferation.

- Structure-Activity Relationships (SAR) : The presence of halogens significantly affects the pharmacological profiles of aromatic compounds. Substituent variations can lead to differences in potency and selectivity against target enzymes or receptors.

Q & A

Q. Basic: What are the key synthetic strategies for preparing 1,5-Dibromo-2-fluoro-4-(trifluoromethylthio)benzene?

Methodological Answer:

The synthesis typically involves sequential halogenation and functionalization steps:

- Step 1: Bromination and fluorination of a benzene precursor. For example, regioselective bromination at the 1,5-positions can be achieved using Br₂ in the presence of Lewis acids (e.g., FeBr₃), followed by electrophilic fluorination with Selectfluor™ .

- Step 2: Introduction of the trifluoromethylthio (-SCF₃) group. This can be accomplished via nucleophilic aromatic substitution (SNAr) using CuSCF₃ under mild conditions (40–60°C) .

- Purification: Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) is recommended due to the compound’s low polarity. Confirm purity via HPLC or GC-MS.

Q. Advanced: How do the bromine and trifluoromethylthio substituents influence electronic properties in optoelectronic applications?

Methodological Answer:

The bromine atoms act as strong electron-withdrawing groups (EWGs), while the -SCF₃ group provides weak conjugation but significant inductive electron withdrawal. Computational studies (e.g., TD-DFT) reveal:

- The -SCF₃ group reduces the HOMO-LUMO gap compared to -CF₃, enhancing charge-transfer transitions .

- Bromine substituents stabilize the LUMO, making the compound a candidate for electron-deficient building blocks in thermally activated delayed fluorescence (TADF) emitters .

- Experimental validation: UV-Vis and cyclic voltammetry (CV) can quantify these effects. For example, a bathochromic shift in absorption spectra indicates extended π-conjugation disruption due to -SCF₃ .

Q. Experimental Design: How to optimize reaction conditions for introducing -SCF₃ into bromo-fluorinated aromatics?

Methodological Answer:

Key factors include:

- Substrate Activation: Use electron-deficient aromatics (e.g., 1,5-dibromo-2-fluorobenzene) to facilitate SNAr with -SCF₃.

- Catalyst Screening: Test Cu(I) salts (e.g., CuI) with ligands like 1,10-phenanthroline to enhance reactivity .

- Temperature Control: Reactions at 40–60°C minimize side products (e.g., desulfurization) .

- Monitoring: Track progress via ¹⁹F NMR (δ ~40–45 ppm for -SCF₃) .

Q. Data Contradiction: How to resolve discrepancies in ¹H NMR spectra due to fluorine and bromine coupling?

Methodological Answer:

Fluorine (¹⁹F) and bromine (⁷⁹/⁸¹Br) isotopes cause complex splitting patterns:

- Decoupling Experiments: Use ¹⁹F-decoupled NMR to simplify proton signals .

- Simulation Tools: Software like MestReNova can model coupling constants (e.g., 4JH−F and 3JH−Br).

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 1,4-dibromo-2,3-difluorobenzene) to identify expected splitting patterns .

Q. Advanced: What strategies mitigate decomposition of the trifluoromethylthio group during storage?

Methodological Answer:

The -SCF₃ group is sensitive to light and moisture:

- Storage Conditions: Use amber vials under inert gas (N₂/Ar) at –20°C. Desiccants like molecular sieves are critical .

- Stability Assays: Conduct accelerated aging studies (e.g., 40°C/75% RH for 7 days) and monitor degradation via LC-MS. Common byproducts include sulfoxides (SCF₃O) .

Q. Application in Cross-Coupling: How to leverage bromine substituents for Suzuki-Miyaura reactions?

Methodological Answer:

The 1,5-dibromo configuration allows sequential coupling:

- Selectivity: The fluorine atom directs oxidative addition to the less hindered bromine site. Use Pd(PPh₃)₄ with aryl boronic acids at 80–100°C .

- Monitoring: Track mono- vs. di-coupled products via TLC (Rf differences) or MALDI-TOF MS.

- Challenges: Steric hindrance from -SCF₃ may reduce yields. Optimize with bulky ligands (e.g., SPhos) .

Q. Computational Modeling: Which DFT functionals best predict the compound’s reactivity in catalysis?

Methodological Answer:

- Functionals: B3LYP-D3/6-311+G(d,p) accurately models dispersion forces in halogen-bonded systems .

- Solvent Effects: Include PCM (Polarizable Continuum Model) for reactions in THF or DMF.

- Validation: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. Advanced Characterization: How to distinguish -SCF₃ from -CF₃ using XPS?

Methodological Answer:

Properties

Molecular Formula |

C7H2Br2F4S |

|---|---|

Molecular Weight |

353.96 g/mol |

IUPAC Name |

1,5-dibromo-2-fluoro-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2Br2F4S/c8-3-1-4(9)6(2-5(3)10)14-7(11,12)13/h1-2H |

InChI Key |

KHNXJJNMVFCALL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1SC(F)(F)F)Br)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.